molecular formula C7H4ClN5 B13032868 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile

4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile

Cat. No.: B13032868
M. Wt: 193.59 g/mol
InChI Key: DNMMKOBSZSPCTJ-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile typically involves a multi-step process. One common synthetic route starts with the commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound undergoes a series of reactions, including chlorination and cyclization, to form the desired pyrazolo[3,4-D]pyrimidine scaffold . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and various solvents to facilitate the transformation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of tumor cell proliferation and induce apoptosis in cancer cells . The molecular targets and pathways involved in this process are critical for understanding the compound’s therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and the biological mechanisms underlying its activity, supported by various studies and case reports.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 5-amino-1H-pyrazole derivatives with appropriate reagents. The synthesis typically results in high yields and can be modified to produce various derivatives with potentially enhanced biological activity .

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-D]pyrimidines exhibit notable anticancer properties. For instance, compounds structurally related to 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine have shown antiproliferative effects against several cancer cell lines, including HeLa and MDA-MB-231. The mechanism involves the inhibition of specific kinases that are crucial for cell cycle progression and proliferation .

Table 1: Antiproliferative Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidineHeLa0.058
Related Derivative AMDA-MB-2310.035
Related Derivative BA5490.021

Phosphodiesterase Inhibition

Another area of interest is the compound's role as a phosphodiesterase (PDE) inhibitor. Studies have demonstrated that pyrazolopyrimidine derivatives can inhibit PDE-V, which is implicated in various diseases, including cancer and pulmonary hypertension. This inhibition leads to increased levels of cyclic nucleotides, promoting antitumor effects and improving vascular function .

Sigma Receptor Activity

The sigma receptors have been identified as significant targets for pain management therapies. Pyrazolo[3,4-D]pyrimidines have been shown to act as selective sigma-1 receptor antagonists, leading to potential applications in treating neuropathic pain conditions. The pharmacological profile suggests a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for these compounds .

Case Studies

Several case studies illustrate the practical applications of 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine derivatives:

  • Study on Anticryptosporidial Activity : A series of pyrazolopyrimidine compounds were screened for their efficacy against Cryptosporidium parvum, showing promising results in inhibiting parasite growth in vitro and in vivo models. This highlights the potential for these compounds in treating cryptosporidiosis, particularly in immunocompromised patients .
  • Pain Management Trials : Clinical trials involving sigma receptor ligands derived from pyrazolo[3,4-D]pyrimidines demonstrated significant analgesic effects in animal models of chronic pain. These findings support further investigation into their use as therapeutic agents for pain relief .

Properties

Molecular Formula

C7H4ClN5

Molecular Weight

193.59 g/mol

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C7H4ClN5/c1-13-7-4(3-10-13)6(8)11-5(2-9)12-7/h3H,1H3

InChI Key

DNMMKOBSZSPCTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)C#N)Cl

Origin of Product

United States

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